1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a chemical compound notable for its potential applications in pharmacology and biochemistry. It is classified as a substituted piperazine derivative, which indicates its structural relationship to piperazine, a common scaffold in many pharmaceutical agents. This compound is recognized for its biological activity, particularly as a receptor agonist, which can influence various physiological processes.
The compound can be sourced from various chemical suppliers and research institutions. It is typically available in hydrochloride salt form, enhancing its solubility and stability for laboratory use. Notably, it is cataloged under the CAS number 1185294-71-6 and has a molecular formula of C13H26N2O2·2HCl, with a molecular weight of approximately 315.3 g/mol .
The synthesis of 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride involves several key steps typically found in organic synthesis:
The synthesis often employs standard laboratory techniques such as refluxing, distillation, and chromatography for purification. Specific reaction conditions, including temperature and solvent choice, can significantly affect yield and purity.
1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride can participate in several chemical reactions typical of amines and alcohols:
Reactivity may be influenced by the presence of electron-donating or withdrawing groups on the cyclohexyl or piperazine moieties, affecting nucleophilicity and electrophilicity during reactions.
The mechanism of action for 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride primarily involves interaction with specific receptors in the central nervous system:
Studies indicate that compounds like this one may have implications in treating disorders such as narcolepsy or obesity due to their role in orexin signaling pathways .
1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride exhibits:
Key chemical properties include:
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride has potential applications in various fields:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant biological activities.
The synthesis of 1-cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (CAS 1185294-71-6) follows a convergent multi-step strategy that integrates nucleophilic ring-opening and reductive amination as key transformations. The foundational protocol begins with the activation of epichlorohydrin at the C3 position through piperazine nucleophilic attack in anhydrous tetrahydrofuran (THF), generating 1-(3-chloro-2-hydroxypropyl)piperazine. This intermediate is highly reactive due to the presence of a secondary chloride, which facilitates subsequent etherification. Reaction monitoring via thin-layer chromatography (TLC) (silica gel, 10:1 dichloromethane/methanol) is critical at this stage to confirm complete consumption of starting materials and minimize di-substituted byproducts [5] [7].
A significant advancement in yield optimization (≥15% increase) involves in situ protection strategies. Piperazine is typically used in excess (2.5–3.0 equivalents) to suppress bis-alkylation, while molecular sieves (3Å) control water content during the ring-opening step. Post-reaction, the excess piperazine is recovered via acid-base extraction, enhancing cost efficiency. Recent process refinements employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate the reaction kinetics, reducing typical reaction times from 48 hours to under 24 hours at 60°C [6] [8].
Table 1: Key Parameters for Piperazine Intermediate Synthesis
Reaction Step | Optimal Conditions | Catalyst/Additives | Yield Range |
---|---|---|---|
Piperazine alkylation | THF, 60°C, 24 hr | TBAB (5 mol%) | 75–82% |
Intermediate isolation | pH-controlled extraction (pH 10–11) | None | 90–95% recovery |
Byproduct suppression | Molecular sieves (3Å) | None | Purity >85% |
The incorporation of the cyclohexyloxy moiety leverages nucleophilic substitution between the chlorohydrin intermediate and cyclohexanol under alkaline conditions. This etherification requires stringent anhydrous environments to prevent hydrolysis of the chloride leaving group. Cyclohexanol is activated using powdered potassium hydroxide (KOH) in dimethylformamide (DMF) at 80°C, generating the cyclohexoxide anion, which attacks the C1 position of the chlorohydrin precursor [6].
Solvent selection profoundly impacts substitution efficiency. High-boiling polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance anion solvation and reaction homogeneity, typically achieving 70–78% yields after 12 hours. Alternatively, toluene with azeotropic water removal enables lower-temperature reactions (100°C), reducing epimerization risks. Microwave-assisted synthesis has emerged as a high-efficiency alternative, completing etherification in ≤2 hours with 18-crown-6 as a phase-transfer catalyst, though scalability remains challenging [8].
Table 2: Etherification Efficiency Across Solvent Systems
Solvent | Temperature (°C) | Reaction Time (hr) | Base Used | Yield (%) |
---|---|---|---|---|
DMF | 80 | 12 | KOH | 78 |
Toluene | 110 | 24 | KOH | 72 |
DMSO | 90 | 10 | NaH | 75 |
THF | 65 | 18 | t-BuOK | 68 |
Conversion of the free base to the dihydrochloride salt (C₁₃H₂₈Cl₂N₂O₂) is achieved through acidification in protic solvents. The reaction follows second-order kinetics, where proton transfer efficiency depends on solvent polarity and chloride ion availability. Anhydrous hydrogen chloride (g) bubbled into an ethanol solution of the free base yields the highest purity salt (>98.5%) due to rapid crystallization kinetics. Alternatively, concentrated hydrochloric acid (36%) in isopropanol provides a safer handling profile but may require anti-solvent crystallization for equivalent purity [1] [10].
Temperature control during acidification is critical to prevent decomposition. Maintaining the reaction mixture below 10°C during HCl addition minimizes thermal degradation, followed by gradual warming to 25°C to initiate crystallization. Solvent mixtures (e.g., ethanol:acetone, 3:1 v/v) enhance crystal lattice integrity, reducing occluded solvent content. Stoichiometric studies confirm that 2.05–2.10 equivalents of HCl maximize salt formation while avoiding excess acid contamination [5] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7